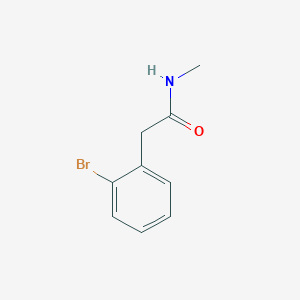

2-(2-Bromophenyl)-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJWLOQCRSVLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593167 | |

| Record name | 2-(2-Bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141438-47-3 | |

| Record name | 2-(2-Bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromophenyl)-N-methylacetamide

Abstract

This guide provides a comprehensive, technically detailed framework for the synthesis, purification, and characterization of 2-(2-Bromophenyl)-N-methylacetamide, a compound of interest in synthetic and medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale for procedural choices, and offers field-proven insights into potential challenges. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible methodology. The protocol covers the amide coupling of 2-(2-bromophenyl)acetic acid and methylamine using a carbodiimide reagent, subsequent purification via extraction and crystallization, and definitive structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction and Chemical Profile

Amide bond formation is one of the most critical and frequently performed reactions in organic and medicinal chemistry.[1] this compound is a substituted acetamide that serves as a valuable building block or intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure, featuring a brominated phenyl ring, offers a reactive handle for further functionalization through cross-coupling reactions.

The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the synthesis of amides necessitates the "activation" of the carboxylic acid to enhance its electrophilicity.[1][2] This guide details a widely used and reliable method employing a carbodiimide coupling agent to facilitate this transformation.

Table 1: Chemical Profile and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₁₀BrNO | [3] |

| Molecular Weight | 228.09 g/mol | [3] |

| CAS Number | 7713-76-0 (para-isomer) | [3] |

| Appearance | Expected to be a solid at room temperature | [4] |

| Key Reagents | 2-(2-Bromophenyl)acetic acid | [4][5] |

| Methylamine (solution) | [6] | |

| Dicyclohexylcarbodiimide (DCC) | [7] |

Synthesis Methodology: Amide Coupling

The core of the synthesis is the coupling of 2-(2-bromophenyl)acetic acid with methylamine. This is achieved using N,N'-Dicyclohexylcarbodiimide (DCC), a powerful dehydrating agent that activates the carboxylic acid.[8]

Principle and Mechanism

Carbodiimide-mediated coupling is a robust method for forming amide bonds.[1] The mechanism proceeds in two main stages:[8]

-

Activation of Carboxylic Acid: The carboxylic acid attacks the central carbon of DCC, forming a highly reactive O-acylisourea intermediate. This key step converts the hydroxyl group of the acid into an excellent leaving group.[2][8]

-

Nucleophilic Attack by Amine: The amine (methylamine) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. This forms the desired amide bond and releases dicyclohexylurea (DCU) as a byproduct.

A crucial advantage of using DCC in nonpolar solvents is that the DCU byproduct is largely insoluble, allowing for its convenient removal by filtration.

Experimental Workflow Diagram

Caption: Workflow for the DCC-mediated synthesis of this compound.

Reagents and Equipment

-

Reagents: 2-(2-Bromophenyl)acetic acid (CAS: 18698-97-0)[4][5], N,N'-Dicyclohexylcarbodiimide (DCC), Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric Acid (HCl), Saturated Sodium Chloride solution (Brine), Anhydrous Sodium Sulfate (Na₂SO₄), Solvents for recrystallization (e.g., Ethyl Acetate, Hexanes).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, dropping funnel, filtration apparatus (Büchner funnel), separatory funnel, rotary evaporator, standard laboratory glassware.

Detailed Synthesis Protocol

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves. 2-Bromophenylacetic acid is an irritant.[9][10]

-

Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(2-bromophenyl)acetic acid in anhydrous dichloromethane (DCM).

-

Activation: Cool the solution to 0°C using an ice bath. While stirring, add a solution of 1.1 equivalents of DCC dissolved in a minimal amount of anhydrous DCM dropwise over 15 minutes. Stir the mixture at 0°C for an additional 30 minutes.

-

Amidation: Add 1.2 equivalents of methylamine solution dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

-

Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

-

Workup - DCU Removal: A white precipitate of dicyclohexylurea (DCU) will form. Remove the solid by vacuum filtration, washing the filter cake with a small amount of cold DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and then brine. This removes unreacted amine and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.[11]

Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step of the protocol. The primary techniques for this are NMR spectroscopy and Mass Spectrometry.

Relationship Between Synthesis and Characterization

Caption: The logical flow from synthesis to definitive product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the product. By analyzing the chemical shifts, integration, and coupling patterns, one can confirm the presence of all expected protons and carbons.

-

¹H NMR: The proton NMR spectrum will provide key information.

-

Aromatic Protons: A complex multiplet pattern between ~7.0-7.6 ppm corresponding to the four protons on the bromophenyl ring.

-

Methylene Protons (-CH₂-): A singlet around ~3.6-3.8 ppm for the two protons adjacent to the phenyl ring.

-

N-Methyl Protons (-NH-CH₃): A doublet around ~2.8 ppm for the three methyl protons, which will show coupling to the amide proton.

-

Amide Proton (-NH-): A broad singlet or quartet (due to coupling with the N-methyl group) typically found downfield (~5.5-6.5 ppm), which may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR will confirm the carbon framework.

-

Carbonyl Carbon (C=O): A peak in the range of ~170 ppm.

-

Aromatic Carbons: Multiple peaks between ~125-140 ppm, including the carbon bearing the bromine atom (C-Br).

-

Methylene Carbon (-CH₂-): A peak around ~40-45 ppm.

-

N-Methyl Carbon (-CH₃): A peak around ~26 ppm.

-

Table 2: Expected NMR Chemical Shifts

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Carbonyl (C=O) | N/A | ~170 |

| Aromatic (Ar-H) | ~7.0 - 7.6 (m, 4H) | ~125 - 140 |

| Methylene (Ar-CH₂) | ~3.7 (s, 2H) | ~40 - 45 |

| N-Methyl (N-CH₃) | ~2.8 (d, 3H) | ~26 |

| Amide (NH) | ~6.0 (br s, 1H) | N/A |

| (Note: Expected shifts are estimates and can vary based on solvent and concentration.) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition.

-

Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50).

-

[M]⁺ peak at m/z ≈ 227

-

[M+2]⁺ peak at m/z ≈ 229, with nearly equal intensity to the M⁺ peak.

-

-

Fragmentation: Common fragmentation patterns may include the loss of the acetamide side chain.

Discussion and Field Insights

-

Choice of Coupling Reagent: While DCC is effective and inexpensive, other carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be used.[7][8] EDC is often preferred in medicinal chemistry because its urea byproduct is water-soluble, simplifying purification.[7]

-

Racemization: For chiral carboxylic acids, additives like 1-Hydroxybenzotriazole (HOBt) are often included with the carbodiimide to suppress racemization, a potential side reaction. For the achiral 2-(2-bromophenyl)acetic acid, this is not a concern.

-

Troubleshooting - Low Yield: If yields are low, ensure all reagents and solvents are anhydrous, as water will readily react with the O-acylisourea intermediate. Also, confirm the quality and reactivity of the methylamine solution.

-

Troubleshooting - Purification: If the DCU byproduct is difficult to filter, cooling the reaction mixture in an ice bath for an extended period can promote better precipitation. If the final product is an oil, purification by column chromatography is the preferred method over recrystallization.

Conclusion

This guide has outlined a reliable and well-understood protocol for the synthesis and characterization of this compound. By detailing the mechanistic rationale, providing a step-by-step procedure, and outlining the necessary characterization for validation, researchers are equipped to produce and verify this valuable chemical intermediate with confidence. The successful execution of this synthesis and the subsequent analytical confirmation represent a complete and self-validating workflow essential for high-quality chemical research.

References

-

N-methylacetamide - Pure and Applied Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Amide Synthesis. Fisher Scientific. (n.d.). Retrieved January 14, 2026, from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Supplementary Information. The Royal Society of Chemistry. (2014). Retrieved January 14, 2026, from [Link]

-

Acetamide, N-(2-bromophenyl)-. NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]

-

Ensuring Quality: The Importance of Purity in N-Methylacetamide. (n.d.). Retrieved January 14, 2026, from [Link]

- Ronaldson, V., et al. (2005). N-(2-Bromophenyl)acetamide.

- Technique for preparing N-methylacetamide. Google Patents. (n.d.).

-

A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with.... Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

-

Self-Association of N-Methylacetamide Examined by Infrared and NMR Spectroscopies. (2025, August 6). Retrieved January 14, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. (n.d.). Retrieved January 14, 2026, from [Link]

-

Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study. ResearchGate. (2025, August 5). Retrieved January 14, 2026, from [Link]

-

Acetamide, N-bromo-. Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-(2-BROMOPHENYL)ACETIC ACID | CAS 18698-97-0. Matrix Fine Chemicals. (n.d.). Retrieved January 14, 2026, from [Link]

-

N-Methylacetamide | C3H7NO | CID 6582. PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-(4-bromophenyl)-N-methylacetamide | C9H10BrNO | CID 842546. PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 4512-4523.

-

Showing metabocard for N-Methylacetamide (HMDB0255184). Human Metabolome Database. (2021, September 11). Retrieved January 14, 2026, from [Link]

-

Current NMR Techniques for Structure-Based Drug Discovery. MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. 2-(4-bromophenyl)-N-methylacetamide | C9H10BrNO | CID 842546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-溴苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(2-BROMOPHENYL)ACETIC ACID | CAS 18698-97-0 [matrix-fine-chemicals.com]

- 6. Page loading... [wap.guidechem.com]

- 7. bachem.com [bachem.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)-N-methylacetamide

This guide provides a comprehensive technical overview of the physicochemical properties of 2-(2-Bromophenyl)-N-methylacetamide, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The N-substituted acetamide scaffold is a prevalent feature in many bioactive molecules, and a thorough understanding of the properties of its analogs is crucial for rational drug design. This document moves beyond a simple data sheet to explain the causality behind experimental choices and provides actionable protocols for its synthesis and characterization.

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant portion of drug candidate attrition is attributed to poor pharmacokinetic profiles, which are intrinsically linked to the molecule's physicochemical properties.[1] Characteristics such as solubility, lipophilicity, and molecular size govern a compound's absorption, distribution, metabolism, and excretion (ADME).[2] Therefore, the early and accurate determination of these properties—a practice known as physicochemical profiling—is not merely a characterization step but a critical component of lead optimization and candidate selection.[3][4] This guide focuses on this compound, providing a framework for its synthesis and a deep dive into the experimental methodologies used to evaluate its core properties.

Section 1: Core Molecular Properties and Druglikeness Assessment

The foundational properties of a molecule dictate its potential interactions within a biological system. Here, we outline the intrinsic characteristics of this compound and assess them against established criteria for oral bioavailability.

Molecular Structure and Identification

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₀BrNO

-

Chemical Structure:

(Note: Image is a representation)

Calculated Physicochemical Data

Direct experimental data for this specific ortho-isomer is not widely published. However, we can calculate key properties and provide context by comparing them to its known positional isomer, 2-(4-bromophenyl)-N-methylacetamide.

| Property | Value (Calculated/Predicted) | Rationale & Comparative Insight |

| Molecular Weight | 228.09 g/mol | Calculated from the molecular formula C₉H₁₀BrNO. This value is identical to its para-isomer.[5][6] |

| cLogP (Octanol-Water Partition Coefficient) | ~2.1 - 2.3 | Predicted value. The known para-isomer has a reported cLogP of 2.1.[5] The ortho-substitution may slightly alter intramolecular interactions but is expected to result in a similar lipophilicity profile. A LogP in this range suggests moderate lipophilicity. |

| Hydrogen Bond Donors | 1 (Amide N-H) | The secondary amide contains one hydrogen atom capable of donation. |

| Hydrogen Bond Acceptors | 1 (Carbonyl O) | The carbonyl oxygen is the primary hydrogen bond acceptor site. |

| Rotatable Bonds | 2 | The bonds between the phenyl ring and the methylene group, and the methylene group and the carbonyl carbon, allow for conformational flexibility. |

Lipinski's Rule of 5 Analysis

Lipinski's Rule of 5 is a widely used guideline to evaluate the "druglikeness" of a chemical compound for oral administration.[2][7] A compound is more likely to be orally bioavailable if it violates no more than one of the following criteria.[8][9]

| Lipinski's Rule | Value for C₉H₁₀BrNO | Compliance |

| Molecular Weight < 500 Da | 228.09 Da | Yes |

| LogP < 5 | ~2.1 | Yes |

| Hydrogen Bond Donors ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors ≤ 10 | 1 | Yes |

Section 2: Synthesis and Purification Workflow

The most direct and reliable method for synthesizing N-substituted amides is through the coupling of a carboxylic acid with an amine.[10] This involves activating the carboxylic acid to facilitate nucleophilic attack by the amine. The precursor, 2-(2-Bromophenyl)acetic acid, is commercially available.[11][12]

Synthesis Logic

The direct reaction between a carboxylic acid and an amine is typically unfavorable as it forms a non-reactive ammonium carboxylate salt.[13] To overcome this, a coupling reagent is used to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for attack by the amine (methylamine). Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common choices due to their efficiency and the water-soluble nature of their urea byproduct, which simplifies purification.[13]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Amide Coupling

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(2-Bromophenyl)acetic acid (1.0 eq). Dissolve it in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.5 M concentration).

-

Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and N,N-Diisopropylethylamine (DIEA) (2.5 eq). Stir the mixture at 0 °C for 20-30 minutes. The base is crucial to neutralize the HCl salt if methylamine hydrochloride is used and to facilitate the reaction.

-

Amine Addition: Add a solution of methylamine (1.2 eq; either as an aqueous solution or as methylamine hydrochloride) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Quenching and Extraction: Quench the reaction by adding water. If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

Section 3: Physicochemical Characterization Protocols

Accurate experimental determination of physicochemical properties is essential. The following protocols describe standard, reliable methods for key parameters.

Melting Point Determination

The melting point provides information about the purity and crystalline nature of the compound.

Caption: Workflow for melting point determination.

Protocol:

-

Ensure the purified sample is completely dry and free of solvent.

-

Load a small amount of the finely powdered solid into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (based on isomers like the para-isomer, a range of 110-130 °C is a reasonable starting point[6]).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid phase has liquefied. A narrow melting range (<2 °C) is indicative of high purity.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical determinant of bioavailability. The equilibrium shake-flask method, though low-throughput, remains the gold standard for its accuracy.

Protocol:

-

Add an excess amount of the solid compound to a known volume of buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that equilibrium is reached at saturation.

-

Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After agitation, allow the suspension to settle. Alternatively, centrifuge or filter the sample (using a low-binding filter, e.g., PTFE) to separate the undissolved solid from the saturated solution.

-

Carefully extract an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.

Lipophilicity Determination (Shake-Flask LogP)

Lipophilicity, expressed as LogP, measures a compound's distribution between an immiscible lipid-like (n-octanol) and aqueous phase.

Caption: Experimental workflow for LogP determination via the shake-flask method.

Protocol:

-

Prepare mutually saturated solutions of n-octanol and an appropriate aqueous buffer (e.g., PBS, pH 7.4) by shaking them together overnight and then separating the layers.

-

Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

In a vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer.

-

Seal the vial and shake vigorously for 1-3 hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Centrifuge the vial at high speed to ensure a clean and complete separation of the two layers.

-

Carefully sample a known volume from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each sample using HPLC-UV analysis.

-

Calculate the partition coefficient, P, as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Section 4: Spectroscopic and Spectrometric Analysis

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. Based on the known structure of this compound and data from similar compounds, we can predict the key spectral features.

Predicted Spectral Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic Protons (Ar-H): 4 protons in the range of δ 7.0-7.8 ppm, exhibiting complex splitting patterns (multiplets) characteristic of an ortho-disubstituted benzene ring. - Methylene Protons (-CH₂-): A singlet around δ 3.7-4.0 ppm, integrating to 2 protons. - N-Methyl Protons (-NH-CH₃): A singlet (or a doublet if coupled to the N-H proton) around δ 2.8-3.0 ppm, integrating to 3 protons. - Amide Proton (-NH-): A broad singlet around δ 5.5-6.5 ppm (can vary and may exchange with D₂O), integrating to 1 proton. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm. - Aromatic Carbons (Ar-C): 6 signals between δ 110-140 ppm, with the carbon bearing the bromine (C-Br) appearing around δ 110-115 ppm. - Methylene Carbon (-CH₂-): A signal around δ 42-45 ppm. - N-Methyl Carbon (-CH₃): A signal around δ 26-28 ppm. |

| FT-IR | - N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹. - C-H Stretch (Aromatic & Aliphatic): Peaks in the range of 2850-3100 cm⁻¹. - C=O Stretch (Amide I band): A strong, sharp absorption peak around 1650 cm⁻¹. This is a highly characteristic peak for the amide group. - N-H Bend (Amide II band): A peak around 1550 cm⁻¹. |

| Mass Spec. (ESI+) | - [M+H]⁺: Expected at m/z 228.00 and 230.00 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. - [M+Na]⁺: Expected at m/z 250.00 and 252.00, also in a 1:1 ratio. |

Conclusion

This compound is a small molecule that presents a favorable physicochemical profile for potential drug discovery applications, as indicated by its full compliance with Lipinski's Rule of 5. While direct experimental data is sparse, this guide provides a robust framework for its logical synthesis, purification, and comprehensive characterization. The detailed protocols for determining key properties like solubility and lipophilicity, along with the predicted spectral signatures, offer researchers and drug development professionals the necessary tools and insights to confidently produce and evaluate this compound. This systematic approach underscores the importance of integrating synthetic chemistry with rigorous physicochemical and analytical profiling to build a solid foundation for any subsequent biological or pharmacological investigations.

References

-

Bernard, T. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences, 59(10), 1681-1696. Available at: [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

-

Takagi, T., et al. (2016). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Journal of Health Science, 54(5), 558-567. Available at: [Link]

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Available at: [Link]

-

Sugano, K. (2012). Impact of physicochemical profiling for rational approach on drug discovery. Yakugaku Zasshi, 132(9), 1027-35. Available at: [Link]

-

Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Available at: [Link]

-

Kerns, E. H., & Di, L. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry, 1(4), 337-349. Available at: [Link]

-

St-Gallay, S. (2019). The Rule of 5 - Two decades later. Sygnature Discovery. Available at: [Link]

-

Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4414–4423. Available at: [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Available at: [Link]

-

De Luca, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerPlus, 6(1), 1-8. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 842546, 2-(4-bromophenyl)-N-methylacetamide. Available at: [Link]

-

Ronaldson, V., Storey, J. M. D., & Harrison, W. T. A. (2005). N-(2-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3156-o3158. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87754, 2-Bromophenylacetic acid. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(2-BROMOPHENYL)ACETIC ACID | CAS 18698-97-0. Available at: [Link]

-

Chemsrc.com. (2025). 2-Bromophenylacetic acid | CAS#:18698-97-0. Available at: [Link]

Sources

- 1. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 3. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 5. 2-(4-bromophenyl)-N-methylacetamide | C9H10BrNO | CID 842546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-bromophenyl)-N-methylacetamide | 7713-76-0 [chemicalbook.com]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Amide Synthesis [fishersci.dk]

- 11. 2-(2-BROMOPHENYL)ACETIC ACID | CAS 18698-97-0 [matrix-fine-chemicals.com]

- 12. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data (NMR, IR, MS) of 2-(2-Bromophenyl)-N-methylacetamide

An In-depth Technical Guide to the Spectroscopic Data of 2-(2-Bromophenyl)-N-methylacetamide

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic signature of this compound, a compound of interest in synthetic chemistry and drug discovery. As a self-validating system, this document integrates theoretical principles with empirical data from analogous structures to offer a robust framework for the characterization of this and related molecules. Our approach emphasizes the causality behind spectral features, providing researchers with the insights needed for confident structural elucidation.

The structure of this compound presents several key features for spectroscopic analysis: an ortho-substituted aromatic ring, a methylene bridge, and a secondary amide group. Each of these components yields distinct and predictable signals in NMR, IR, and Mass Spectrometry.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons, the N-H proton, and the N-methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the amide group.

Anticipated ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Key Insights |

| Aromatic (C₆H₄) | 7.10 - 7.60 | Multiplet (m) | 4H | Complex pattern due to ortho-substitution. The proton adjacent to the bromine atom will be shifted downfield. |

| Methylene (CH₂) | ~ 3.70 | Singlet (s) | 2H | Appears as a singlet as there are no adjacent protons for coupling. Its position reflects the influence of the aromatic ring and the carbonyl group. |

| N-H | 5.50 - 6.50 | Broad Singlet (br s) | 1H | The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be solvent-dependent. |

| N-Methyl (CH₃) | ~ 2.80 | Doublet (d) | 3H | This signal is split into a doublet by the adjacent N-H proton. The coupling constant (J) is typically around 5 Hz. |

Causality and Experimental Considerations:

The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ are often preferred for amides as they slow down the N-H proton exchange, allowing for clearer observation of the N-H signal and its coupling to the N-methyl group. In contrast, using D₂O would lead to the exchange of the N-H proton for deuterium, causing its signal to disappear and the N-methyl doublet to collapse into a singlet. This "D₂O shake" experiment is a classic technique to confirm the identity of N-H protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will reveal all unique carbon environments in the molecule. Due to the lack of symmetry in the aromatic ring, six distinct signals are expected for the phenyl group, in addition to the signals for the methylene, carbonyl, and methyl carbons.

Anticipated ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Key Insights |

| Carbonyl (C=O) | ~ 170 | The characteristic downfield shift is due to the deshielding effect of the electronegative oxygen atom. |

| Aromatic (C-Br) | ~ 123 | The carbon directly attached to bromine is identified by its direct coupling to the halogen, which can sometimes lead to peak broadening. |

| Aromatic (C-CH₂) | ~ 138 | Quaternary carbon, typically of lower intensity. |

| Aromatic (CH) | 127 - 133 | Four distinct signals are expected for the aromatic CH carbons. |

| Methylene (CH₂) | ~ 45 | Shielded relative to the aromatic carbons, its position is influenced by the adjacent carbonyl and phenyl groups. |

| N-Methyl (CH₃) | ~ 26 | The most upfield signal, characteristic of a methyl group attached to a nitrogen atom. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans are typically required.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, the most prominent bands will be from the amide group.

Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~ 3300 | N-H Stretch | Secondary Amide | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Weak |

| ~ 1650 | C=O Stretch (Amide I) | Secondary Amide | Strong, Sharp |

| ~ 1550 | N-H Bend (Amide II) | Secondary Amide | Strong |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~ 750 | C-H Out-of-Plane Bend | ortho-Disubstituted Ring | Strong |

| 600 - 500 | C-Br Stretch | Aryl Halide | Medium |

Causality and Experimental Considerations:

The position of the Amide I (C=O stretch) and Amide II (N-H bend) bands are diagnostic for the amide linkage.[1] The strong absorption around 1650 cm⁻¹ is a classic indicator of a secondary amide carbonyl. The presence of a strong band around 750 cm⁻¹ is highly indicative of the 1,2- (or ortho-) substitution pattern on the benzene ring.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

Anticipated Mass Spectrum Data (Electron Ionization - EI)

The molecular weight of this compound (C₉H₁₀BrNO) is approximately 227.1 g/mol . A key feature will be the molecular ion peak cluster, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 227 and 229).

Primary Fragmentation Pathway:

The fragmentation of phenylacetamides is often unique and depends on the substitution patterns.[2] A characteristic fragmentation is the alpha-cleavage (McLafferty rearrangement is not possible here), leading to the formation of a stable tropylium-like ion or other resonance-stabilized fragments.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Anticipated Key Fragments

| m/z Value | Proposed Fragment | Comments |

| 227/229 | [C₉H₁₀BrNO]⁺˙ (M⁺) | Molecular ion peak cluster, characteristic bromine isotope pattern. |

| 170/172 | [C₇H₇Br]⁺ | Loss of the acetamide side chain, forming a bromobenzyl cation. |

| 135 | [C₈H₉NO]⁺˙ | Loss of the bromine radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and loss of Br from the bromobenzyl cation. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum plotting relative abundance against m/z.

General Workflow for Spectroscopic Analysis

The characterization of a novel or synthesized compound follows a logical and self-validating workflow. Each technique provides a piece of the puzzle, and together they confirm the structure with a high degree of certainty.

Caption: A typical workflow for the synthesis and spectroscopic validation of a chemical compound.

References

-

Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(4), 843-848. Available at: [Link]

-

Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)-1H-indol-3-Yl)methyl)acetamide. Semantic Scholar. Available at: [Link]

-

Wang, B., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(21), 5035. Available at: [Link]

-

NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 722-735. Available at: [Link]

-

Mary, Y. S., & Panicker, C. Y. (2011). Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. RASAYAN Journal of Chemistry, 4(1), 74-81. Available at: [Link]

-

Ronaldson, V., et al. (2005). N-(2-Bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 61(10). Available at: [Link]

Sources

Solubility of 2-(2-Bromophenyl)-N-methylacetamide in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-(2-Bromophenyl)-N-methylacetamide in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and provides robust, field-tested protocols for its empirical determination.

Executive Summary: The Critical Role of Solubility

This compound is a compound of interest within synthetic chemistry and drug discovery, often serving as an intermediate or building block. Its utility in these fields is fundamentally linked to its solubility. Proper solvent selection is paramount for successful reaction chemistry, purification via crystallization, formulation, and analytical characterization. An incomplete understanding of a compound's solubility can lead to failed experiments, low yields, and significant delays in development timelines. This guide provides the theoretical framework and practical methodologies to empower researchers to confidently assess and utilize the solubility profile of this and other related molecules.

Theoretical Framework: A Predictive Analysis of Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like."[1] This adage is a simplified expression of the complex intermolecular forces at play between solute and solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure.

The molecule possesses two key regions influencing its polarity:

-

The N-methylacetamide group: This is a polar functional group. The carbonyl (C=O) oxygen and the amide nitrogen are capable of acting as hydrogen bond acceptors, and the N-H bond, while secondary, can participate as a hydrogen bond donor. This region will favor interactions with polar solvents.

-

The 2-bromophenyl group: This aromatic ring with a bromine substituent is predominantly non-polar and lipophilic. It will contribute to solubility in non-polar or moderately polar solvents through van der Waals forces and π-π stacking interactions.

The ortho position of the bromine atom may introduce some steric hindrance and subtle electronic effects compared to its meta or para isomers, but the overall solubility profile is dictated by the balance between the polar amide and the non-polar aromatic ring.

Qualitative Solubility Predictions:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The highly polar amide group will have unfavorable interactions with non-polar solvents, likely overpowering the favorable interactions of the bromophenyl ring. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone | Moderate to High | These solvents can engage in dipole-dipole interactions with the amide group and can effectively solvate the bromophenyl portion. They offer a good balance for the molecule's dual nature. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the N-methylacetamide group. Solubility will depend on the energetic cost of disrupting the solvent's own hydrogen-bonding network. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High to Very High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[2][3] It will strongly solvate the polar amide functionality. |

Quantitative Determination of Solubility: An Isothermal Shake-Flask Protocol

While theoretical prediction is a valuable starting point, empirical determination is essential for accurate, actionable data. The isothermal shake-flask method is a reliable and widely accepted technique for quantifying solubility.[4]

Guiding Principle (The "Why"): This method establishes a thermodynamic equilibrium between the undissolved solid solute and the saturated solvent phase at a constant temperature. This ensures the measured concentration represents the true maximum solubility under the specified conditions, preventing the misleading results that can arise from metastable supersaturated solutions.

Safety First: Hazard Assessment

Before beginning any experimental work, a thorough risk assessment is mandatory.

-

This compound: The Safety Data Sheet (SDS) should be consulted. While specific toxicity data is limited, it should be handled with care. Avoid dust formation and contact with skin and eyes.[5]

-

Organic Solvents: All solvents used are flammable and present varying degrees of toxicity. All handling must occur within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is required.

Experimental Workflow

The following protocol outlines the steps for determining the solubility in a single solvent. This process should be repeated for each solvent of interest.

Step 1: Preparation of a Saturated Solution

-

Add an excess amount of this compound to a suitable vessel (e.g., a 20 mL glass vial with a PTFE-lined cap). "Excess" is key; a persistent layer of undissolved solid must remain at the end of the equilibration period. A starting point would be to add ~100 mg of the solid to 5 mL of the solvent.

-

Add the chosen organic solvent to the vial (e.g., 5.0 mL).

-

Seal the vial securely.

-

Place the vial in an isothermal shaker bath set to a precise temperature (e.g., 25.0 °C). Temperature control is critical as solubility is temperature-dependent.[4]

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for novel compounds.

Step 2: Phase Separation

-

Once equilibrium is reached, cease agitation and allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours. This allows the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, pre-weighed vial. This step is crucial to remove any microscopic solid particles, which would artificially inflate the measured solubility.

Step 3: Quantification of Solute

-

Accurately determine the mass of the collected filtrate.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point (102-104 °C).

-

Once the solvent is fully removed, weigh the vial containing the dried solute residue.

-

Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL) (Note: The volume can be calculated from the mass of the filtrate and the known density of the solvent at that temperature.)

An alternative and often more precise method for quantification involves analytical techniques like HPLC or UV-Vis Spectroscopy, which would require the initial preparation of a standard calibration curve.

Diagram: Experimental Workflow for Solubility Determination

Caption: Solvent-Solute Interactions Based on Polarity.

Conclusion

This guide has established a robust framework for understanding and determining the solubility of this compound. By integrating theoretical predictions based on molecular structure with a detailed, practical protocol for quantitative measurement, researchers are equipped to make informed decisions in solvent selection. This systematic approach minimizes trial and error, conserving resources and accelerating progress in research and development applications.

References

- Vertex AI Search. (n.d.). Solubility and Polarity. Retrieved January 14, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (n.d.). Principles of Solubility and Solutions. Retrieved January 14, 2026.

- Study.com. (n.d.). Explain how polarity and solubility relate to each other and provide an example. Retrieved January 14, 2026.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Retrieved January 14, 2026.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Echemi. (n.d.). 2-(2-Bromophenyl)

- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)

- gChem Global. (n.d.). DMSO. Retrieved January 14, 2026.

Sources

An In-depth Technical Guide to 2-(2-Bromophenyl)-N-methylacetamide: A Versatile Precursor in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)-N-methylacetamide, a key precursor in the synthesis of complex heterocyclic scaffolds relevant to pharmaceutical and materials science research. We will delve into its synthesis, physicochemical properties, and, most critically, its application in transition-metal-catalyzed intramolecular cyclization reactions. This document aims to equip researchers with the foundational knowledge and practical insights required to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of Ortho-Haloaryl Precursors

In the landscape of drug discovery and development, the efficient construction of novel molecular architectures is paramount. Precursors bearing both a reactive halide and a strategically positioned nucleophilic or activatable group are of immense value. This compound (Figure 1) perfectly embodies this principle. The ortho-bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, while the N-methylacetamido side chain can act as an intramolecular nucleophile or be activated for cyclization. This unique arrangement makes it a potent precursor for the synthesis of nitrogen-containing heterocycles, particularly substituted oxindoles and related frameworks that are prevalent in biologically active molecules.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its successful application in synthesis. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 141438-47-3 | [1][2][] |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 102-104 °C | [1] |

| Boiling Point | 386.2 ± 25.0 °C (Predicted) | [1] |

| Density | 1.417 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone; slightly soluble in water. | [4] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available 2-bromophenylacetic acid. The overall synthetic workflow is depicted below.

Sources

An In-depth Technical Guide to N-Substituted-2-phenylacetamides: Properties, Synthesis, and Biological Evaluation

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the specific compound 2-(2-Bromophenyl)-N-methylacetamide (CAS No. 141438-47-3) is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive technical overview based on established principles and published data for the broader class of N-substituted-2-phenylacetamide derivatives. The methodologies and potential applications described herein are extrapolated from structurally analogous compounds and are intended to serve as a foundational resource for research and development.

Introduction: The Versatile Phenylacetamide Scaffold

The N-substituted-2-phenylacetamide moiety represents a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. The inherent versatility of this scaffold, characterized by an amide linkage and a phenyl group, allows for extensive structural modifications. These modifications can profoundly influence the physicochemical properties and pharmacological activities of the resulting derivatives, leading to compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2] This guide will delve into the core properties, synthetic strategies, and in vitro evaluation of this important class of compounds, providing a framework for the rational design and investigation of new therapeutic entities.

Physicochemical Properties and Structural Considerations

The properties of N-substituted-2-phenylacetamides are dictated by the nature of the substituents on both the phenyl ring and the amide nitrogen.

| Property | Influencing Factors | General Observations |

| Molecular Weight | Nature of substituents (e.g., halogens, alkyl, aryl groups) | Ranges from approximately 150 g/mol for simple derivatives to over 500 g/mol for more complex structures. |

| Solubility | Polarity of substituents, crystal lattice energy | Generally, these compounds exhibit moderate to low solubility in water and are more soluble in organic solvents like ethanol, DMSO, and dichloromethane. |

| Melting Point | Molecular symmetry, intermolecular forces (hydrogen bonding, van der Waals) | Can range from relatively low-melting solids to high-melting crystalline materials. |

| Lipophilicity (LogP) | Presence of hydrophobic or hydrophilic groups | The LogP value can be tailored by the introduction of specific functional groups to optimize pharmacokinetic properties. |

Structural Insights: The planarity of the amide bond and the rotational freedom around the C-N and C-C single bonds allow for various conformations. The substitution pattern on the phenyl ring (ortho, meta, para) significantly impacts the molecule's overall shape and its ability to interact with biological targets.

Synthetic Pathways and Methodologies

The synthesis of N-substituted-2-phenylacetamides is typically achieved through the acylation of a primary or secondary amine with a phenylacetic acid derivative. A common and robust method involves the use of an activated carboxylic acid species.

General Synthetic Workflow

Caption: General workflow for the synthesis of N-substituted-2-phenylacetamides.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-2-phenylacetamide

This protocol describes a general procedure for the synthesis of an N-aryl-2-phenylacetamide via the formation of an acyl chloride intermediate.

Materials:

-

Substituted phenylacetic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Substituted aniline or benzylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenylacetic acid (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude phenylacetyl chloride.

-

-

Amide Coupling:

-

In a separate flask, dissolve the substituted amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude phenylacetyl chloride in anhydrous DCM and add it dropwise to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash sequentially with 1M HCl (if an excess of amine is used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

-

Biological Evaluation and Potential Applications

The biological activities of N-substituted-2-phenylacetamide derivatives are diverse and depend heavily on their substitution patterns.

Antimicrobial Activity

Several studies have demonstrated the potential of phenylacetamide derivatives as antibacterial and antifungal agents.[2][3] The mechanism of action can vary but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration.

-

Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The N-phenylacetamide scaffold is present in several compounds investigated for their anticancer properties.[4] These compounds may exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and targeting of specific signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Potential Signaling Pathways

While the specific pathways for this compound are unknown, related phenylacetamide derivatives have been shown to modulate key cellular signaling pathways involved in cancer and inflammation.

Sources

A Mechanistic and Methodological Guide to the Synthesis of 2-(2-Bromophenyl)-N-methylacetamide

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism and synthetic protocols for the formation of 2-(2-Bromophenyl)-N-methylacetamide, a valuable building block in medicinal chemistry. The primary focus is on the elucidation of the most common and industrially scalable pathway: the activation of 2-(2-Bromophenyl)acetic acid to its corresponding acyl chloride, followed by nucleophilic acyl substitution with N-methylamine. We will explore the causality behind reagent selection and reaction conditions. Additionally, alternative methods, such as carbodiimide-mediated coupling, will be discussed to provide a broader context for amide bond formation. This document is intended to serve as an in-depth resource, bridging theoretical mechanisms with practical, field-proven laboratory procedures.

Foundational Chemistry: The Challenge of Amide Bond Formation

The synthesis of this compound involves the formation of a stable amide bond between a carboxylic acid derivative and an amine. The direct condensation of a carboxylic acid (2-(2-Bromophenyl)acetic acid) and an amine (N-methylamine) is thermodynamically feasible but kinetically slow, often requiring harsh conditions that are incompatible with complex molecular scaffolds. The core challenge lies in the poor leaving group ability of the hydroxyl (-OH) group on the carboxylic acid's carbonyl carbon.

To facilitate this transformation under milder, more controlled conditions, the carboxylic acid must first be "activated." This process involves converting the hydroxyl group into a more reactive species that is readily displaced by the amine nucleophile. The two most prevalent strategies for this activation are:

-

Conversion to Acyl Halides: A highly effective method where the carboxylic acid is converted into a highly electrophilic acyl chloride.[1]

-

Carbodiimide-Mediated Coupling: Utilizes reagents like EDC or DCC to form a reactive O-acylisourea intermediate.[2]

This guide will first detail the acyl halide route due to its efficiency and cost-effectiveness, followed by a discussion of the carbodiimide alternative.

Primary Synthetic Pathway: The Acyl Chloride Route

This pathway is a robust and widely used two-step process. It offers high yields and straightforward purification, as the byproducts are often gaseous.[1]

Step 1: Carboxylic Acid Activation via Acyl Chloride Formation

The initial step is the conversion of 2-(2-Bromophenyl)acetic acid to the highly reactive intermediate, 2-(2-Bromophenyl)acetyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.[3]

Reaction: 2-(2-Bromophenyl)acetic acid + SOCl₂ → 2-(2-Bromophenyl)acetyl chloride + SO₂ (g) + HCl (g)

Mechanism: The mechanism begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[4] This forms a chlorosulfite intermediate. The subsequent collapse of this intermediate and elimination of sulfur dioxide and a chloride ion generates the acyl chloride.[5] The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion according to Le Châtelier's principle.

Step 2: Nucleophilic Acyl Substitution for Amide Formation

Once formed, the 2-(2-Bromophenyl)acetyl chloride is a potent electrophile. The carbon atom of its carbonyl group is highly electron-deficient due to the inductive effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack.[6]

Reaction: 2-(2-Bromophenyl)acetyl chloride + 2 CH₃NH₂ → this compound + CH₃NH₃⁺Cl⁻

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism.[7][8]

-

Addition: The lone pair of electrons on the nitrogen of N-methylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen, forming a tetrahedral intermediate.[6]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.[7]

-

Deprotonation: The resulting protonated amide is then deprotonated by a second equivalent of N-methylamine (acting as a base) to yield the final, neutral amide product and methylammonium chloride.[9] Any hydrogen chloride formed would immediately react with excess amine to form the salt.[7]

Alternative Pathway: Carbodiimide-Mediated Coupling

For substrates that may be sensitive to the harsh conditions of acyl chloride formation, carbodiimide coupling agents offer a milder alternative. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[2]

Mechanism: The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to nucleophilic attack by the amine.[11] However, the O-acylisourea intermediate can also undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the desired reaction.[12]

To suppress this side reaction and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[13][14] HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-active ester.[15] This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the desired amide in higher yield and purity.[12][16]

Experimental Protocol & Data (Acyl Chloride Method)

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) |

| 2-(2-Bromophenyl)acetic acid | C₈H₇BrO₂ | 215.04 | 105-108 | - |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | -104.5 | 79 |

| N-Methylamine (40% in H₂O) | CH₅N | 31.06 | -93 | -6.3 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | -114.7 | 89.5 |

| Hydrochloric Acid (1M) | HCl | 36.46 | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |

Step-by-Step Methodology

Step 1: Synthesis of 2-(2-Bromophenyl)acetyl chloride

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a trap), add 2-(2-Bromophenyl)acetic acid (10.0 g, 46.5 mmol).

-

Carefully add thionyl chloride (10 mL, 137.8 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 80°C) for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (rotary evaporation). The crude 2-(2-Bromophenyl)acetyl chloride is obtained as a yellow oil and is used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 50 mL) in a 250 mL three-necked flask and cool the solution to 0°C in an ice bath.

-

In a separate beaker, prepare a solution of N-methylamine (40% in water, 7.2 g, 92.7 mmol, 2.0 eq) and triethylamine (TEA, 7.0 mL, 50.2 mmol, 1.1 eq) in 20 mL of DCM.

-

Add the N-methylamine/TEA solution dropwise to the stirred acyl chloride solution at 0°C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by slowly adding 50 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethyl acetate/hexanes to afford this compound as a white solid.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence involving the activation of the parent carboxylic acid with thionyl chloride, followed by a nucleophilic acyl substitution with N-methylamine. This acyl chloride pathway is highly reliable and scalable. Understanding the underlying addition-elimination mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. While milder alternatives like carbodiimide couplings exist and are valuable for sensitive substrates, the acyl chloride method remains a cornerstone of amide synthesis for its efficacy and economic advantages. This guide provides the necessary mechanistic insights and a practical framework for the successful synthesis of this important chemical intermediate.

References

-

Chemguide. Reaction between acyl chlorides and amines - addition / elimination. Link

-

YouTube. 173 CHM2211 Nucleophilic acyl substitution reaction of acyl halides with amines. Link

-

Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Link

-

Study.com. Acyl Chloride Uses, Reactions & Synthesis. Link

-

Creative Peptides. The Role of HOBt and HBTU in Peptide Coupling Reactions. Link

-

Aapptec Peptides. Coupling Reagents. Link

-

ACS Publications. Approach toward the Understanding of Coupling Mechanism for EDC Reagent in Solvent-Free Mechanosynthesis. Link

-

BenchChem. A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. Link

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Link

-

National Institutes of Health (NIH). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Link

-

Revisely. Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Link

-

Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Link

-

YouTube. EDC Coupling Mechanism | Organic Chemistry. Link

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Link

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Link

-

BenchChem. An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols. Link

-

Common Organic Chemistry. Acid to Acid Chloride - Common Conditions. Link

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Link

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 14. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 16. peptide.com [peptide.com]

Stability and Degradation Profile of 2-(2-Bromophenyl)-N-methylacetamide: A Technical Guide

Foreword: A Proactive Approach to Stability